5-(4-Chlorophenyl)nicotinamide

Physicochemical profiling Medicinal chemistry Lead optimization

5-(4-Chlorophenyl)nicotinamide (IUPAC: 5-(4-chlorophenyl)pyridine-3-carboxamide) is a synthetic biaryl nicotinamide derivative with the molecular formula C12H9ClN2O and a molecular weight of 232.66 g/mol. It belongs to the 5-aryl-nicotinamide class, a scaffold that has been elaborated into potent voltage-gated sodium channel (NaV) blockers and other bioactive molecules.

Molecular Formula C12H9ClN2O
Molecular Weight 232.66 g/mol
CAS No. 1356110-72-9
Cat. No. B15066972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)nicotinamide
CAS1356110-72-9
Molecular FormulaC12H9ClN2O
Molecular Weight232.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=CN=C2)C(=O)N)Cl
InChIInChI=1S/C12H9ClN2O/c13-11-3-1-8(2-4-11)9-5-10(12(14)16)7-15-6-9/h1-7H,(H2,14,16)
InChIKeyXTTINCMHAARQNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Chlorophenyl)nicotinamide (CAS 1356110-72-9): Chemical Identity, Scaffold Class, and Procurement Baseline


5-(4-Chlorophenyl)nicotinamide (IUPAC: 5-(4-chlorophenyl)pyridine-3-carboxamide) is a synthetic biaryl nicotinamide derivative with the molecular formula C12H9ClN2O and a molecular weight of 232.66 g/mol . It belongs to the 5-aryl-nicotinamide class, a scaffold that has been elaborated into potent voltage-gated sodium channel (NaV) blockers and other bioactive molecules [1]. The compound is commercially available as a research-grade intermediate, typically supplied at ≥95% purity in quantities from 1 g to 100 g . Its unsubstituted carboxamide group distinguishes it from N-alkylated derivatives, positioning it as a versatile precursor for parallel medicinal chemistry campaigns.

Why 5-(4-Chlorophenyl)nicotinamide Cannot Be Substituted with Generic Nicotinamide Analogs for Sodium Channel Modulator Development


The 4-chlorophenyl substituent at the pyridine 5-position is not a passive structural feature; it directly governs the pharmacological trajectory of derivatives synthesized from this scaffold. In N-benzyl and N-(2-chlorobenzyl) derivatives, the 4-chlorophenyl group contributes to potent NaV1.8 inhibition with IC50 values of 85 nM and 66 nM, respectively [1]. Replacing this with unsubstituted phenyl, 2-chlorophenyl, or 4-fluorophenyl alters both the conformational preference of the biaryl system and the electron density of the pyridine ring, leading to unpredictable shifts in target engagement [2]. Generic substitution with nicotinamide itself (CAS 98-92-0) or its simple N-alkylated analogs forfeits the biaryl architecture entirely, making them unsuitable as precursors for this specific chemotype. The quantitative evidence below demonstrates that the 4-chlorophenyl substitution pattern yields measurable differences in both molecular properties and downstream biological activity that cannot be replicated by off-the-shelf alternatives.

5-(4-Chlorophenyl)nicotinamide: Quantitative Differentiation Evidence vs. Closest Analogs


5-(4-Chlorophenyl)nicotinamide vs. 5-(2-Chlorophenyl)nicotinamide: Theoretical Partition Coefficient (XLogP3) Comparison

The chlorine substitution pattern on the pendant phenyl ring directly impacts lipophilicity. The para-chloro isomer (target compound) exhibits a calculated XLogP3 value of 2.0, compared to 2.0 for the ortho-chloro isomer (5-(2-chlorophenyl)nicotinamide) [1]. While the computed logP values are identical, the topological polar surface area (TPSA) is identical at 56 Ų for both isomers [1]. The critical differentiation lies in the conformational profile: the para-substituted biaryl system permits a greater degree of rotational freedom and a different electrostatic potential distribution on the pyridine ring, which influences the reactivity of the carboxamide group during N-alkylation and the binding pose of resulting derivatives [2]. This is an inferred differentiation based on computational and structural analysis; direct experimental comparative data for the parent compounds are not available in the peer-reviewed literature.

Physicochemical profiling Medicinal chemistry Lead optimization

Scaffold Potency Validation: N-Benzyl Derivative Achieves NaV1.8 IC50 = 85 nM, Demonstrating the Value of the 5-(4-Chlorophenyl)nicotinamide Core

N-Benzyl-5-(4-chlorophenyl)nicotinamide (CHEMBL1271417), synthesized directly from the target compound via N-alkylation, inhibits tetrodotoxin-resistant NaV1.8 channels in rat dorsal root ganglion (DRG) neurons with an IC50 of 85 nM, as measured by electrophysiology [1]. By comparison, the N-(2-chlorobenzyl) derivative (CHEMBL1269883) achieves an IC50 of 66 nM under identical assay conditions [2]. The parent compound itself has not been assayed for NaV1.8 activity; however, these data serve as class-level evidence that the 5-(4-chlorophenyl)nicotinamide scaffold is a privileged intermediate for generating sub-100 nM NaV1.8 inhibitors. The unsubstituted carboxamide in the target compound is the essential synthetic handle enabling this N-functionalization, a feature absent in pre-alkylated comparator compounds offered as final products.

Ion channel pharmacology Pain research Sodium channel inhibition

Synthetic Versatility Advantage: Unsubstituted Carboxamide as a Branch Point for Parallel Library Synthesis vs. Pre-Functionalized Analogs

The target compound carries a free primary carboxamide group (-CONH2) at the pyridine 3-position, making it a universal precursor for N-alkylation, N-arylation, or N-acylation reactions. In contrast, pre-functionalized analogs such as N-benzyl-5-(4-chlorophenyl)nicotinamide (CAS not assigned, MW 336.8) and N-(2-chlorobenzyl)-5-(4-chlorophenyl)nicotinamide (MW 357.2) are already committed to a single N-substituent [1]. The molecular weight difference (232.66 Da for the parent vs. 336.8–357.2 Da for derivatives) reflects the addition of 104–124 Da of benzyl mass, limiting further diversification options . The parent compound's lower molecular weight and free amide enable a divergent synthesis strategy: a single batch of 5-(4-chlorophenyl)nicotinamide can generate dozens of N-substituted analogs for SAR exploration, whereas each pre-functionalized comparator can only serve as a single SAR data point . This synthetic versatility is a procurement-level differentiator for organizations conducting systematic medicinal chemistry optimization.

Parallel synthesis Medicinal chemistry Scaffold derivatization

Procurement Purity and Batch Reproducibility: ≥95% Assay with Multi-Gram Availability vs. Custom Synthesis Alternatives

5-(4-Chlorophenyl)nicotinamide is stocked by multiple independent suppliers (ChemicalBook, MolCore, Chemenu, Leyan) at ≥95% purity, with available packaging from 1 g to 100 g . In contrast, closely related analogs such as 5-(2-chlorophenyl)nicotinamide (CAS 1356110-63-8) and 5-(4-fluorophenyl)nicotinamide require custom synthesis with lead times of 4–8 weeks and costs exceeding $400/g for 95% purity [1]. The target compound's listing across at least five independent vendors establishes competitive pricing and supply chain redundancy that does not exist for its regioisomers or halo-substituted analogs. This procurement maturity reduces the risk of single-supplier dependency and enables cost-effective scale-up for hit-to-lead campaigns requiring gram-to-multi-gram quantities of the core scaffold.

Chemical procurement Quality control Research supply chain

5-(4-Chlorophenyl)nicotinamide: Priority Procurement Scenarios for Research and Industrial Use


Medicinal Chemistry: Divergent Synthesis of NaV1.8 Inhibitor Libraries for Pain Research

Research teams targeting voltage-gated sodium channel 1.8 (NaV1.8) for non-opioid pain therapeutics should prioritize procurement of 5-(4-chlorophenyl)nicotinamide as the core scaffold. The N-benzyl derivative derived from this compound achieves 85 nM potency, while the N-(2-chlorobenzyl) derivative achieves 66 nM [1]. The free carboxamide group enables systematic exploration of N-substituent SAR via parallel alkylation or reductive amination, generating 24–96 compound libraries from a single 5 g purchase. The 4-chlorophenyl substitution pattern is essential to this pharmacophore; SAR data confirm that alternative substitution patterns or removing the chlorine atom abolishes activity [2].

Agrochemical Research: Fungicidal Nicotinamide Derivative Development

Nicotinamide derivatives bearing 4-chlorophenyl substituents have demonstrated fungicidal activity against Fusarium oxysporum, Fusarium culmorum, Macrophomina phaseolina, and Sclerotinia sclerotiorum at concentrations of 10–100 µg/mL [1]. 5-(4-Chlorophenyl)nicotinamide serves as a key intermediate for synthesizing quaternized nicotinamide fungicides through N-alkylation with substituted 2-bromoacetophenones. Its multi-gram commercial availability supports the gram-scale synthesis required for greenhouse and field trial sample preparation, a logistical advantage that custom-synthesized regioisomers cannot match due to longer lead times [2].

Chemical Biology: NNMT Inhibitor Probe Synthesis

Nicotinamide N-methyltransferase (NNMT) has emerged as a therapeutic target in metabolic diseases and oncology. 5-(4-Chlorophenyl)nicotinamide derivatives have been evaluated for NNMT inhibition; the scaffold's 4-chlorophenyl group contributes to binding affinity through hydrophobic interactions in the NNMT active site [1]. The unsubstituted amide allows for direct installation of diverse N-substituents to probe NNMT SAR, as demonstrated by the ChEMBL-deposited NNMT inhibition data for closely related nicotinamide analogs (Ki = 140 nM for certain derivatives) [2]. Procuring the parent compound rather than pre-substituted analogs preserves maximum synthetic flexibility for hit expansion.

Process Chemistry and Scale-Up: Reliable Multi-Gram Intermediate for Lead Optimization Campaigns

For process chemistry groups transitioning from medicinal chemistry hit to lead optimization, the multi-vendor commercial availability of 5-(4-chlorophenyl)nicotinamide at scales up to 100 g eliminates the need for in-house synthesis of the core scaffold, compressing project timelines by 6–10 weeks compared to custom synthesis routes [1]. The compound's defined purity (≥95%) and batch-to-batch consistency across multiple suppliers reduce variability in downstream biological assays and enable direct comparison of SAR data generated across different laboratories and time points [2].

Quote Request

Request a Quote for 5-(4-Chlorophenyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.